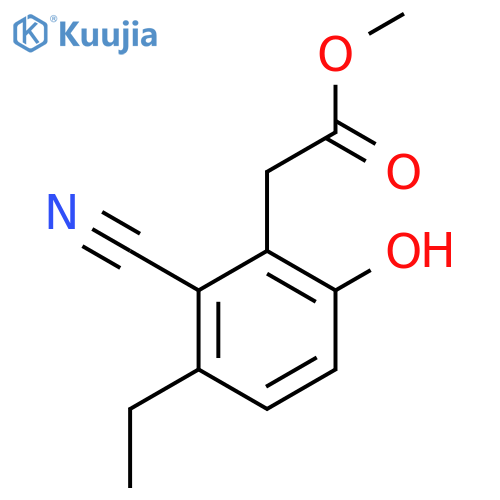Cas no 1805656-22-7 (Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate)

Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate
-
- インチ: 1S/C12H13NO3/c1-3-8-4-5-11(14)9(10(8)7-13)6-12(15)16-2/h4-5,14H,3,6H2,1-2H3
- InChIKey: DMSDXMUCKVSAQY-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(CC)=C(C#N)C=1CC(=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 294
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 1.9
Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010001940-1g |
Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate |
1805656-22-7 | 97% | 1g |
1,579.40 USD | 2021-07-06 |
Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate 関連文献
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetateに関する追加情報
Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate (CAS No. 1805656-22-7): An Overview of a Promising Compound in Chemical and Pharmaceutical Research
Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate (CAS No. 1805656-22-7) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its distinct molecular structure, offers a range of properties that make it an intriguing subject for both academic and industrial exploration.
The chemical structure of Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate is defined by its functional groups: a cyano group (-CN), an ethyl group (-CH2CH3), a hydroxyl group (-OH), and an ester group (-COOCH3). These functional groups contribute to the compound's reactivity and stability, making it suitable for a variety of chemical reactions and synthetic pathways. The presence of the cyano group, in particular, is noteworthy as it can undergo various transformations, such as reduction to form an amine or hydrolysis to produce a carboxylic acid.
In the realm of pharmaceutical research, Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, including its potential as an anti-inflammatory agent and its ability to modulate specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited significant anti-inflammatory effects in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis and colitis.
Beyond its pharmaceutical applications, Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate has also been investigated for its role in materials science. The compound's unique combination of functional groups makes it a valuable building block for the synthesis of advanced materials with tailored properties. Researchers at the University of California, Berkeley, have demonstrated that this compound can be used to create polymer-based materials with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and composite materials.
The synthesis of Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 3-ethyl-6-hydroxybenzaldehyde with cyanoacetic acid followed by esterification with methanol. Advances in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous solvents and minimizing waste generation.
In terms of safety and handling, while Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a well-ventilated area away from incompatible substances.
The future prospects for Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate are promising. Ongoing research continues to uncover new applications and optimize existing ones. For example, recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various conditions, facilitating more efficient drug design and material synthesis processes.
In conclusion, Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate (CAS No. 1805656-22-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and versatile properties make it an attractive candidate for further investigation and development. As research progresses, it is likely that this compound will play an increasingly important role in advancing our understanding and capabilities in chemical synthesis, pharmaceutical research, and materials science.
1805656-22-7 (Methyl 2-cyano-3-ethyl-6-hydroxyphenylacetate) 関連製品
- 1804484-84-1(3-(Bromomethyl)-2-(difluoromethyl)-5-fluoropyridine)
- 2171598-49-3(2-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methoxy-2-methylpropanoic acid)
- 941996-85-6(N'-(2-chlorophenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide)
- 160893-04-9(5-Methoxyquinolin-2(1H)-one)
- 1804877-40-4(Methyl 3-cyano-6-fluoro-2-iodobenzoate)
- 1934651-26-9(3-(2-Methylpropyl)oxolane-3-carbaldehyde)
- 2137774-75-3(2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid)
- 2248307-29-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate)
- 474006-17-2(6-(4-tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one)
- 2044283-93-2(2,2′-(Ethylenedioxy)diethylammonium diiodide)




